molecular formula C7H7F3N2 B1320609 N-Methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 937602-15-8

N-Methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1320609
CAS No.: 937602-15-8
M. Wt: 176.14 g/mol
InChI Key: ALRNMRIFTCZDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-5-(trifluoromethyl)pyridin-2-amine (NMTP) is an organic compound commonly used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many organic compounds. NMTP has a wide range of applications in organic synthesis and medicinal chemistry. It has been used to synthesize a variety of organic compounds, including drugs and pharmaceuticals, as well as to study the structure and function of proteins. NMTP is also used in the biochemical and physiological studies of various biological systems.

Scientific Research Applications

Oxyfunctionalization in Chemical Industry

N-Methyl-5-(trifluoromethyl)pyridin-2-amine has applications in the chemical industry, particularly in the oxyfunctionalization of pyridine derivatives. This process is crucial for creating pyridinols and pyridinamines, which are intermediates in various industrial applications. The oxyfunctionalization technique using whole cells of Burkholderia sp. MAK1 is a promising method for preparing various hydroxylated pyridines and pyridin-N-oxides, demonstrating the compound's potential in the synthesis of biologically active substances and polymer building blocks (Stankevičiūtė et al., 2016).

Herbicide Development

Another significant application of this compound is in the development of herbicides. Research has shown that certain derivatives of this compound, such as 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine, can inhibit cellulose biosynthesis. These compounds can transform under UV-B light to produce herbicidal pyrrolodipyridines, potent inhibitors of the phytoene desaturase enzyme, crucial in plant growth (Wakeham et al., 2021).

Complexation in Coordination Chemistry

This compound and its derivatives also play a role in coordination chemistry. They are involved in forming metal complexes, which are important in various chemical processes. The stability constants and thermodynamic functions of these complexes indicate potential applications in catalysis and material science (Anderegg et al., 1977).

Anticancer Research

In the field of medicinal chemistry, derivatives of this compound have been explored for their anticancer properties. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, indicating their potential as anticancer agents (Chavva et al., 2013).

Polymerization Catalysts

This compound is also useful in catalysis, particularly in polymerization processes. For instance, group 10 metal aminopyridinato complexes, which can be derived from this compound, have been used as catalysts in Suzuki cross-coupling reactions and in the polymerization of MeH2SiSiH2Me to form linear poly(methylsilane), demonstrating its utility in advanced material synthesis (Deeken et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-11-6-3-2-5(4-12-6)7(8,9)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRNMRIFTCZDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594803
Record name N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-15-8
Record name N-Methyl(5-trifluoromethylpyridin-2-yl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 2-chloro-5-trifluoromethylpyridine (18.2) and N-methylpyrrolidone (100 ml), 40% of aqueous methylamine solution (23.3 g) was added, and stirred at room temperature for 3 hours. Water was poured thereinto, and extracted with ethyl acetate 3 times. The combined organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 17.3 g of N-methyl-(5-trifluoromethyl-pyridin-2-yl)-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 18.2 of 2-chloro-5-trifluoromethylpyridine and 100 ml of N-methylpyrrolidone was added 23.3 g of a 40% methylamine aqueous solution, and the mixture was stirred for 3 hours at room temperature. Water was poured, and the mixture was extracted three times with ethyl acetate. The combined organic layers were dried over magnesium sulfate, then, concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 17.3 g of N-methyl-(5-trifluoromethylpyridine-2-yl)-amine.
[Compound]
Name
18.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
N-Methyl-5-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.